Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a cyanopyridine moiety. Piperazine derivatives are widely studied for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-cyanopyridine with piperazine in the presence of an appropriate esterifying agent. One common method involves the use of ethyl chloroformate as the esterifying agent. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyanopyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products
Oxidation: Oxidized derivatives of the cyanopyridine moiety.
Reduction: Reduced forms of the cyanopyridine moiety.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyanopyridine moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-pyridinyl)-1-piperazinecarboxylate
- Ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate
- Ethyl 4-pyridin-2-ylpiperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and contribute to its specific biological activities .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 4-(2-cyanopyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-4-3-5-15-11(12)10-14/h3-5H,2,6-9H2,1H3 |
InChI Key |
JUHPSLXSGCDLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(N=CC=C2)C#N |
Origin of Product |
United States |
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